![molecular formula C18H15NO6 B2932134 Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 300674-38-8](/img/structure/B2932134.png)

Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

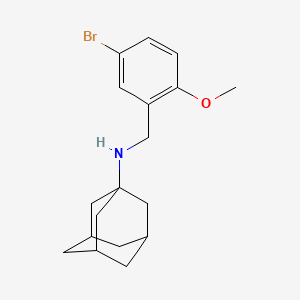

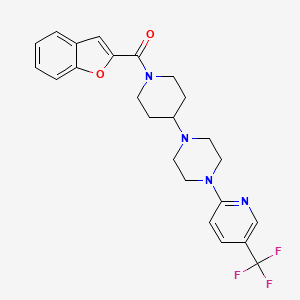

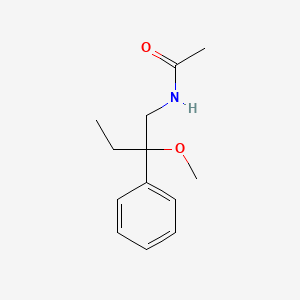

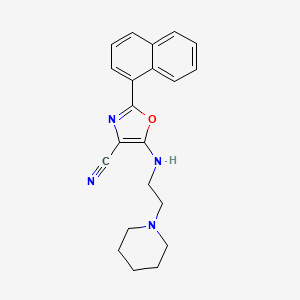

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The benzofuran moiety would contribute a fused five- and six-membered ring system, the nitrophenyl group would add a benzene ring with a nitro (-NO2) substituent, and the methyl ester would introduce a carbonyl (C=O) and a methoxy (-OCH3) group .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the nitro group, which is electron-withdrawing and can activate the phenyl ring towards electrophilic aromatic substitution. The ester group could also undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity and affect its solubility in different solvents. The benzofuran and phenyl rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用

Synthesis and Characterization

Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound with a benzofuran core, which is a significant scaffold in organic chemistry due to its presence in various biologically active compounds. Research on similar benzofuran derivatives has led to the development of novel synthetic routes and characterization techniques. For instance, the preparation of substituted methyl o-nitrophenyl sulfides involved nucleophilic substitution reactions and base-catalyzed ring closures, resulting in compounds with benzofuran structures (Dudová et al., 2002). This highlights the synthetic versatility of benzofuran derivatives and their potential as intermediates in organic synthesis.

Antimicrobial and Antitumor Activities

Benzofuran derivatives have been investigated for their biological activities, including antimicrobial and antitumor effects. A study on halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate showed that these compounds exhibited antimicrobial activity against a variety of pathogens, indicating the potential of benzofuran derivatives in the development of new antimicrobial agents (Krawiecka et al., 2012). Additionally, dihydrobenzofuran lignans, structurally related to methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate, have shown potential as antitumor agents by inhibiting tubulin polymerization, which is a crucial mechanism in cancer therapy (Pieters et al., 1999).

Photopolymerization Applications

Benzofuran derivatives have also found applications in materials science, such as in the development of photoinitiators for photopolymerization processes. An example is an alkoxyamine derivative with a benzofuran moiety that acted as a photoiniferter, decomposing under UV irradiation to generate radicals necessary for polymerization (Guillaneuf et al., 2010). This demonstrates the utility of benzofuran derivatives in advanced material synthesis and the potential for developing new photopolymerization catalysts.

作用機序

Safety and Hazards

As with any chemical compound, handling “Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate” would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties, and the compound could potentially be harmful if ingested, inhaled, or in contact with skin .

将来の方向性

Given the limited information currently available on this compound, future research could focus on elucidating its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity and potential uses in synthesis, and exploration of any biological activity .

特性

IUPAC Name |

methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6/c1-11-17(18(20)23-2)15-9-14(7-8-16(15)25-11)24-10-12-3-5-13(6-4-12)19(21)22/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZYZBVERKPWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Azepan-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2932052.png)

![2-[1-(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2932057.png)

![Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2932063.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2932066.png)

![5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932067.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2932073.png)